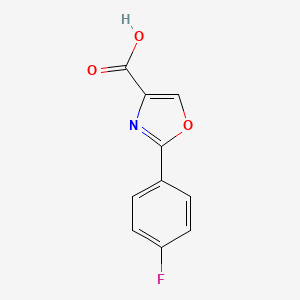

2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Description

2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (molecular formula: C₁₀H₆FNO₃, CAS: 927800-88-2) is a fluorinated heterocyclic compound featuring a 1,3-oxazole core substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a carboxylic acid moiety. Its SMILES notation is C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)F, and its planar structure facilitates interactions in biological or material systems . The fluorine atom enhances electronegativity and metabolic stability, while the carboxylic acid group contributes to solubility and hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCLIRZXOMOBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-88-2 | |

| Record name | 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

Introduction of the 4-Fluorophenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated oxazole intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom, forming new derivatives.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include various substituted oxazole derivatives and esters.

Scientific Research Applications

2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring and the 4-fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Oxazole Derivatives

2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid

- Structure : Replaces the 4-fluorophenyl group with a 2-chlorophenyl substituent.

- Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine alter steric bulk and electronic effects. This may reduce binding affinity in targets sensitive to halogen positioning .

2-Bromo-5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic Acid

Heterocycle Core Modifications

2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

- Structure : Substitutes the oxazole oxygen with sulfur (thiazole core) and adds a methyl group at position 3.

- Impact: The thiazole’s sulfur atom increases electron-withdrawing properties and metabolic stability.

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

- Structure : Replaces oxazole with a pyrimidine ring containing two ketone groups.

- However, reduced aromaticity may decrease stability under acidic conditions .

Substituent Functionalization

5-Ethoxy-2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid

- Structure : Ethoxy group at position 4.

- Impact : The ethoxy substituent increases steric bulk and lipophilicity, which may reduce aqueous solubility but improve interaction with hydrophobic binding pockets. This modification is critical in prodrug design .

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic Acid

- Structure : Replaces fluorophenyl with a methylpyridinyl group.

- Impact: The nitrogen in the pyridine ring introduces basicity, altering pH-dependent solubility.

Data Tables

Biological Activity

2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article will explore its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is , with a molecular weight of approximately 221.19 g/mol. The compound features an oxazole ring, which contributes to its biological activity through various mechanisms, including interaction with enzymes and receptors.

1. Antimicrobial Activity

Research indicates that 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of both bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Candida albicans | 30 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent .

3. Anticancer Activity

Preliminary studies have shown that 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid may inhibit cancer cell proliferation.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 20 |

The compound's mechanism of action in cancer cells involves inducing apoptosis through the activation of caspase pathways and modulation of p53 expression .

The biological activity of 2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The oxazole ring allows for hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity.

- Receptor Modulation : The fluorophenyl group increases specificity towards certain receptors involved in inflammation and cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.